molecular formula C13H17N5O B15248800 1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone CAS No. 70579-34-9

1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone

Cat. No.: B15248800
CAS No.: 70579-34-9
M. Wt: 259.31 g/mol
InChI Key: DOCQHCJQUGBQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)ethanone is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two amino groups and a dimethyl group attached to the triazine ring, as well as a phenyl group and an ethanone moiety. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Introduction of Amino Groups: The amino groups can be introduced through nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by amino groups using ammonia or primary amines.

    Attachment of the Phenyl Group: The phenyl group can be attached to the triazine ring through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions, where an acetyl group is added to the phenyl ring using reagents like acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the ethanone moiety is oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to alcohols or other reduced forms.

    Substitution: The amino groups and the phenyl ring can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides, nitriles, and sulfonates can be used for substitution reactions, often in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe or ligand to study enzyme interactions, protein binding, and cellular processes.

    Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs and treatments. Its interactions with biological targets can provide insights into disease mechanisms and potential interventions.

    Industry: In industrial applications, the compound can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s amino groups and triazine ring can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of biological targets, leading to various effects such as inhibition or activation of enzymatic functions, alteration of gene expression, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ammeline: 4,6-Diamino-1,3,5-triazin-2-ol, a compound with a similar triazine ring structure but different functional groups.

    Ammelin: 2,4-Diamino-1,3,5-triazin-6-one, another triazine derivative with distinct properties.

    Melamine: 1,3,5-Triazine-2,4,6-triamine, a well-known triazine compound used in various applications.

Uniqueness

1-(3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)ethanone is unique due to its specific combination of functional groups and structural features. The presence of both amino groups and an ethanone moiety, along with the phenyl and triazine rings, provides a versatile platform for chemical modifications and interactions. This uniqueness makes it valuable for diverse scientific and industrial applications.

Properties

CAS No.

70579-34-9

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

1-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone

InChI

InChI=1S/C13H17N5O/c1-8(19)9-5-4-6-10(7-9)18-12(15)16-11(14)17-13(18,2)3/h4-7H,1-3H3,(H4,14,15,16,17)

InChI Key

DOCQHCJQUGBQGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=NC(=NC2(C)C)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.